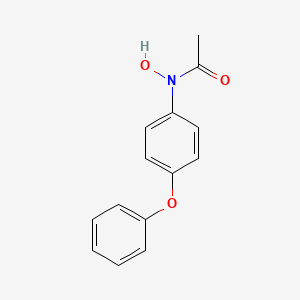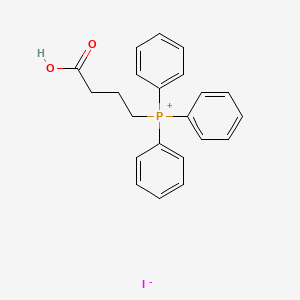
(3-Carboxypropyl)(triphenyl)phosphanium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Carboxypropyl)(triphenyl)phosphanium iodide is a chemical compound known for its unique structure and properties It is a derivative of triphenylphosphine, where the phosphonium ion is bonded to a 3-carboxypropyl group and an iodide ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Carboxypropyl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with 3-bromopropionic acid in the presence of a suitable solvent such as acetonitrile. The reaction mixture is stirred at elevated temperatures (around 80°C) under a nitrogen atmosphere and refluxed for 24 hours. The product is then precipitated using anhydrous ether .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and purification techniques to obtain the desired product in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3-Carboxypropyl)(triphenyl)phosphanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be employed under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various substituted phosphonium salts.
Aplicaciones Científicas De Investigación
(3-Carboxypropyl)(triphenyl)phosphanium iodide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3-Carboxypropyl)(triphenyl)phosphanium iodide involves its ability to target mitochondria due to its lipophilic cationic nature. The compound accumulates in the mitochondria of cells, particularly cancer cells, due to the higher membrane potential of these organelles. This targeting capability makes it a valuable tool for delivering therapeutic agents directly to the mitochondria, thereby enhancing the efficacy of treatments and reducing side effects .
Comparación Con Compuestos Similares
Similar Compounds
(3-Carboxypropyl)triphenylphosphonium bromide: Similar in structure but with a bromide ion instead of iodide.
(3-Bromopropyl)triphenylphosphonium bromide: Contains a bromopropyl group instead of a carboxypropyl group.
(3-Hydroxypropyl)triphenylphosphonium bromide: Features a hydroxypropyl group instead of a carboxypropyl group.
Uniqueness
(3-Carboxypropyl)(triphenyl)phosphanium iodide is unique due to its specific combination of a carboxypropyl group and an iodide ion, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly useful in applications requiring mitochondrial targeting and specific reactivity patterns.
Propiedades
Número CAS |
67640-73-7 |
|---|---|
Fórmula molecular |
C22H22IO2P |
Peso molecular |
476.3 g/mol |
Nombre IUPAC |
3-carboxypropyl(triphenyl)phosphanium;iodide |
InChI |
InChI=1S/C22H21O2P.HI/c23-22(24)17-10-18-25(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,17-18H2;1H |
Clave InChI |
SHRZAJHMJSIRHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[P+](CCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


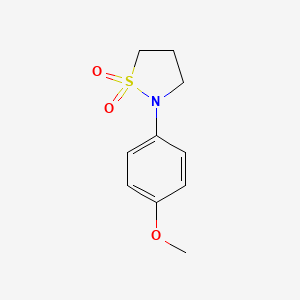
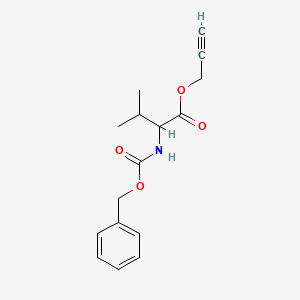

![3-[2-(2-Pyridinyl)ethyl]-2,4-pentanedione](/img/structure/B14466165.png)


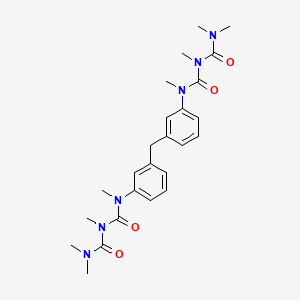
![8-(4-Methoxyphenyl)thieno[3,2-G]indolizine](/img/structure/B14466191.png)


![Phosphonic acid,4-dimethoxyphenyl)ethenyl]-, diethyl ester](/img/structure/B14466217.png)

![Propan-2-yl bis{4-[(propan-2-yl)oxy]phenyl}phosphinite](/img/structure/B14466226.png)
